molecular formula C20H20F3NO2 B2894205 3-(4-methoxyphenyl)-1-(2,3,4-trifluorobenzoyl)azepane CAS No. 1795456-87-9

3-(4-methoxyphenyl)-1-(2,3,4-trifluorobenzoyl)azepane

Cat. No.: B2894205
CAS No.: 1795456-87-9
M. Wt: 363.38
InChI Key: SBSUJYDTLPYARI-UHFFFAOYSA-N
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Description

3-(4-Methoxyphenyl)-1-(2,3,4-trifluorobenzoyl)azepane is a synthetic organic compound featuring an azepane core, a seven-membered nitrogen-containing ring, which is a scaffold of significant interest in pharmaceutical research . Azepane-based structures are frequently explored in drug discovery due to their presence in compounds with a wide range of pharmacological activities . This particular molecule combines the azepane ring with a 4-methoxyphenyl group and a 2,3,4-trifluorobenzoyl unit. The methoxy group is a common pharmacophore that can influence a compound's electronic properties and metabolic stability, while the polyfluorinated benzoyl moiety is often incorporated to enhance binding affinity and membrane permeability. Although the specific biological profile of this compound is not yet fully characterized in the public domain, compounds with similar azepane architectures are being investigated for various applications. These include potential use as enzyme inhibitors, receptor antagonists, and probes in neuropharmacology . Researchers may value this compound as a key intermediate or a novel chemical entity for building screening libraries, conducting structure-activity relationship (SAR) studies, or developing new therapeutic agents for conditions such as cancer, infectious diseases, or disorders of the central nervous system . Its mechanism of action would be contingent on the specific biological target, which requires empirical determination. This product is intended for research and development purposes in a controlled laboratory environment only. It is not for diagnostic or therapeutic use, nor for human consumption. Researchers should handle this compound with appropriate safety precautions, utilizing personal protective equipment and referring to the associated Safety Data Sheet (SDS) before use.

Properties

IUPAC Name

[3-(4-methoxyphenyl)azepan-1-yl]-(2,3,4-trifluorophenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20F3NO2/c1-26-15-7-5-13(6-8-15)14-4-2-3-11-24(12-14)20(25)16-9-10-17(21)19(23)18(16)22/h5-10,14H,2-4,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBSUJYDTLPYARI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2CCCCN(C2)C(=O)C3=C(C(=C(C=C3)F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20F3NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Chemical Structure and Properties

3-(4-Methoxyphenyl)-1-(2,3,4-trifluorobenzoyl)azepane is a synthetic compound characterized by the presence of a methoxyphenyl group and a trifluorobenzoyl moiety attached to an azepane ring. The molecular formula can be expressed as C16H15F3NC_{16}H_{15}F_3N, indicating the presence of fluorine atoms which often enhance biological activity through increased lipophilicity and metabolic stability.

Structural Formula

Chemical Structure

Research indicates that compounds with similar structures often exhibit diverse biological activities, including anti-inflammatory, analgesic, and neuroprotective effects. The presence of the trifluorobenzoyl group may enhance interactions with biological targets due to increased electron-withdrawing capacity, affecting receptor binding and enzyme inhibition.

Pharmacological Studies

  • Neuroprotective Effects : Analogous compounds have shown protective effects against neurodegenerative conditions. For example, studies on related diarylheptanoids demonstrate their ability to inhibit apoptosis in neuronal cells exposed to amyloid-beta (Aβ) peptides through modulation of the PI3K-Akt-mTOR signaling pathway .
  • Anticancer Activity : Compounds with similar functionalities have been evaluated for anticancer properties. For instance, azepane derivatives have been reported to induce apoptosis in cancer cell lines via caspase activation pathways .
  • Anti-inflammatory Properties : The methoxy group is known to enhance anti-inflammatory activity by inhibiting pro-inflammatory cytokines. Research has shown that methoxy-substituted phenolic compounds can significantly reduce inflammation markers in vitro .

Data Table: Summary of Biological Activities

Activity TypeRelated CompoundEffect ObservedReference
NeuroprotectionAO-2 (diarylheptanoid)Reduced Aβ-induced neurotoxicity
AnticancerAzepane derivativesInduced apoptosis in cancer cells
Anti-inflammatoryMethoxy-substituted phenolicsDecreased cytokine levels

Case Study 1: Neuroprotection in Alzheimer's Disease

A study investigated the effects of a related compound on PC12 cells subjected to Aβ toxicity. The results indicated that the compound significantly restored cell viability and inhibited caspase-3 activation, suggesting a protective role against neurodegeneration .

Case Study 2: Anticancer Potential

Another study focused on azepane derivatives showing promising results in inhibiting tumor growth in vitro. The mechanism involved the modulation of apoptotic pathways, highlighting the potential of this class of compounds in cancer therapy .

Comparison with Similar Compounds

Comparison with Similar Compounds

The comparison focuses on structurally and functionally related compounds, emphasizing substituent effects, biological activities, and structure-activity relationships (SAR).

Key Comparison Points

Structural Flexibility vs. Fluorinated aromatic systems (as in the trifluorobenzoyl group) may improve metabolic stability over non-fluorinated analogs like cardamonin .

Substituent Effects on Bioactivity :

  • Methoxy groups (e.g., in CHO27 and a18) are associated with enhanced cytotoxicity and antioxidant activity. In chalcones, para-methoxy substitutions on ring B correlate with improved potency, while meta/ortho substitutions (e.g., iodine in 2j) reduce activity as electronegativity decreases .
  • Fluorine atoms (e.g., in 2j and the trifluorobenzoyl group of the target compound) may enhance target binding via hydrophobic interactions and electron-withdrawing effects, though excessive fluorination could reduce solubility .

Mechanistic Overlaps: Both CHO27 and the target compound (inferred) likely act via p53-mediated pathways, inducing apoptosis and cell cycle arrest in cancer models . In contrast, non-fluorinated chalcones like cardamonin and 1d exhibit antioxidant/anti-inflammatory effects via ROS scavenging .

Physicochemical Properties :

  • Chalcone derivatives (e.g., a15–a20) with multiple methoxy groups exhibit higher melting points (104–123°C), suggesting crystalline stability, whereas fluorinated compounds may prioritize lipophilicity for membrane permeability .

Table 2: SAR Trends Across Compound Classes

Structural Feature Impact on Activity Example Compounds
Para-Methoxy Substitution Enhances cytotoxicity and antioxidant activity; critical for p53 activation CHO27, a18, 3-(4-methoxyphenyl)azepane
Fluorine/Electronegative Groups Improves binding affinity and metabolic stability; excessive use may reduce solubility 2j, 3-(2,3,4-trifluorobenzoyl)azepane
Iodine/Meta-Substitution Reduces potency due to steric hindrance and lower electronegativity 2h, 2n, 2p (IC50 > 13 μM)
Hydroxy Groups Increases antioxidant activity but may reduce metabolic stability Cardamonin, Compound 1

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of 3-(4-methoxyphenyl)-1-(2,3,4-trifluorobenzoyl)azepane to improve yield and purity?

  • Methodological Answer : The synthesis typically involves coupling azepane derivatives with fluorinated benzoyl chlorides. Key steps include:

  • Base Selection : Use sodium hydride (NaH) or potassium carbonate (K₂CO₃) to deprotonate the azepane nitrogen, ensuring efficient nucleophilic attack on the benzoyl chloride .
  • Solvent Optimization : Polar aprotic solvents like dimethylformamide (DMF) or acetonitrile enhance reaction rates due to their high dielectric constants .
  • Purification : Column chromatography with silica gel (eluent: ethyl acetate/hexane gradients) removes unreacted starting materials. Confirm purity via HPLC (>95%) and NMR (e.g., absence of residual solvent peaks) .

Q. What analytical techniques are critical for confirming the structural integrity of this compound?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H and ¹³C NMR verify substituent positions (e.g., methoxyphenyl protons at ~6.8–7.2 ppm, azepane methylenes at 1.4–2.8 ppm). Fluorine-19 NMR identifies trifluorobenzoyl environments .
  • X-ray Crystallography : Resolves stereochemical ambiguities, particularly the azepane ring conformation and benzoyl group orientation .
  • Mass Spectrometry (HRMS) : Confirms molecular weight (e.g., [M+H]⁺ ion at m/z 400.1542 for C₂₀H₂₀F₃NO₂) .

Q. How can researchers assess the compound’s stability under varying storage conditions?

  • Methodological Answer :

  • Thermogravimetric Analysis (TGA) : Determines decomposition temperatures (>200°C suggests thermal stability for room-temperature storage) .
  • Accelerated Stability Studies : Store samples at 40°C/75% relative humidity for 4 weeks; monitor degradation via HPLC. Degradation products (e.g., hydrolyzed benzamide) indicate susceptibility to moisture .

Advanced Research Questions

Q. What strategies can resolve contradictions in reported pharmacological data for fluorinated azepane derivatives?

  • Methodological Answer :

  • Receptor Binding Assays : Compare affinity (IC₅₀) across isoforms (e.g., dopamine D₂ vs. serotonin 5-HT₂A receptors) to identify off-target effects. Use radioligand displacement assays with tritiated ligands for precision .
  • Metabolite Profiling : Incubate the compound with liver microsomes (human/rodent) to detect active metabolites that may contribute to observed discrepancies in vivo vs. in vitro .

Q. How can structure-activity relationship (SAR) studies rationalize the impact of fluorination on biological activity?

  • Methodological Answer :

  • Fluorine Scanning : Synthesize analogs with mono-, di-, and trifluorinated benzoyl groups. Test in enzyme inhibition assays (e.g., kinase panels) to correlate fluorine position with potency.
  • Computational Docking : Use Schrödinger Suite or AutoDock to model interactions between trifluorobenzoyl and target proteins (e.g., hydrophobic pockets favoring fluorine substituents) .

Q. What experimental designs are recommended for evaluating the compound’s environmental impact?

  • Methodological Answer :

  • Biodegradation Assays : Use OECD 301F (manometric respirometry) to measure microbial degradation in activated sludge. Monitor half-life (t₁/₂) and formation of persistent metabolites .
  • Ecotoxicology : Test acute toxicity in Daphnia magna (EC₅₀) and algae (growth inhibition) under OECD 202/201 guidelines. Compare with structurally similar compounds to identify fluorine-specific risks .

Data Contradiction Analysis

Q. How to address conflicting solubility data in polar vs. nonpolar solvents?

  • Methodological Answer :

  • Solubility Parameter Calculation : Use Hansen solubility parameters (δD, δP, δH) to predict solvent compatibility. Experimental validation via shake-flask method in DMSO, ethanol, and hexane .
  • Co-solvency Studies : Ternary phase diagrams (water/ethanol/PEG 400) identify optimal co-solvent mixtures for in vivo formulations .

Q. Why do fluorinated azepanes exhibit variable metabolic stability across species?

  • Methodological Answer :

  • Cross-Species CYP Profiling : Incubate with CYP3A4 (human) and CYP2D6 (rodent) isoforms. Quantify metabolite formation via LC-MS/MS to identify species-specific oxidation pathways .

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